molecular formula C24H27FN4O2 B12632126 N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide

N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide

Cat. No.: B12632126
M. Wt: 422.5 g/mol
InChI Key: RTSUSIQRGOYNKV-QNGOZBTKSA-N
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Description

N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide is a complex organic compound that features a combination of indole, amide, and fluorobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Amidation Reaction: The indole derivative is then subjected to an amidation reaction with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the fluorobenzamide moiety.

    Enamine Formation: The final step involves the formation of the enamine by reacting the intermediate with 3-(dimethylamino)propylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: The compound can be studied for its potential pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorobenzyl)-1H-indole-3-carboxamide: Similar structure with a different substitution pattern.

    N-(3-dimethylaminopropyl)-1H-indole-3-carboxamide: Lacks the fluorobenzamide moiety.

    N-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide: Similar structure but with different functional groups.

Uniqueness

N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide is unique due to its combination of indole, amide, and fluorobenzamide moieties, which confer specific chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry, pharmacology, and materials science.

Properties

Molecular Formula

C24H27FN4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(Z)-3-[3-(dimethylamino)propylamino]-1-(1-methylindol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C24H27FN4O2/c1-28(2)14-8-13-26-24(31)21(27-23(30)19-10-4-6-11-20(19)25)15-17-16-29(3)22-12-7-5-9-18(17)22/h4-7,9-12,15-16H,8,13-14H2,1-3H3,(H,26,31)(H,27,30)/b21-15-

InChI Key

RTSUSIQRGOYNKV-QNGOZBTKSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCCN(C)C)\NC(=O)C3=CC=CC=C3F

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCCN(C)C)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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